5-Amino-6-fluoropicolinonitrile
Description
Properties
IUPAC Name |
5-amino-6-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHUXAROJJQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropicolinonitrile typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Nitrile Formation: The nitrile group is generally introduced through a cyanation reaction, which can be performed using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibitors for Cancer Treatment
One of the prominent applications of 5-amino-6-fluoropicolinonitrile is as an intermediate in the synthesis of potent inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in several cancers, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). For instance, a compound derived from this compound has shown promise in clinical trials, demonstrating efficacy in inducing mutation clearance in patients with AML or MDS .
1.2. Radiotracer Development
Another significant application involves its use in developing radiotracers for Positron Emission Tomography (PET). A study synthesized a radiotracer based on this compound, which exhibited high stability and negligible defluorination, making it suitable for in vivo imaging of physiological processes . This application highlights the compound's potential in diagnostic imaging and monitoring therapeutic responses.
Agricultural Applications
2.1. Herbicide Development
This compound serves as a key intermediate in the synthesis of various herbicides. Specifically, derivatives such as 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates have been developed using this compound . These herbicides are designed to target specific plant species while minimizing impact on non-target flora, demonstrating selective herbicidal activity.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including halogenation and amination processes that allow for the introduction of functional groups necessary for its application in pharmaceuticals and agrochemicals.
| Synthesis Step | Description |
|---|---|
| Step 1 | Fluorination of picolinonitrile to introduce fluorine at the 6-position. |
| Step 2 | Amination reaction to replace a halogen atom with an amino group at the 5-position. |
| Step 3 | Purification and characterization through techniques such as NMR and mass spectrometry. |
Case Studies
Case Study: Clinical Trials for AML Treatment
In a Phase 1 clinical trial, a derivative of this compound was administered to patients with IDH1 mutations. The results indicated a complete response rate of approximately 41% among relapsed or refractory AML patients, showcasing its therapeutic potential .
Case Study: Herbicide Efficacy
Research conducted on various derivatives synthesized from this compound demonstrated effective weed control with minimal phytotoxicity to crops. Field trials indicated that these compounds could significantly reduce weed biomass while preserving crop yield .
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Amino-6-fluoropicolinonitrile with key analogs, highlighting substituent positions and functional groups:
Physicochemical Properties
- Polar Surface Area (PSA): this compound has a PSA of ~52.9 Ų (similar to 5-Fluoro-6-hydroxypicolinonitrile), indicating moderate solubility in polar solvents .
- LogP Values: this compound: Estimated LogP = 0.4 (similar to 5-Fluoro-6-hydroxypicolinonitrile) . 3-(Trifluoromethyl)picolinonitrile: LogP = 1.2 (higher hydrophobicity due to CF₃) .
- Hydrogen Bonding: The amino group in this compound acts as a strong hydrogen bond donor, enhancing protein binding compared to methyl or bromine analogs .
Critical Analysis of Substituent Effects
- Fluorine vs. Hydroxyl: Fluorine’s electronegativity improves metabolic stability compared to hydroxyl groups, which may undergo glucuronidation .
- Amino vs. Trifluoromethyl: The amino group’s hydrogen bonding capability is critical for target engagement, whereas CF₃ enhances lipophilicity for membrane penetration .
- Bromine vs.
Biological Activity
5-Amino-6-fluoropicolinonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a fluorine atom, along with a nitrile functional group. The structural formula can be represented as follows:
This structure contributes to its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : It has been identified as a potential inhibitor of cyclin G-associated kinase (GAK), which plays a crucial role in cell proliferation and cancer progression. In studies involving osteosarcoma cell lines, the knockdown of GAK led to decreased cell proliferation, suggesting that compounds like this compound may exert anti-cancer effects by targeting this kinase .
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Structure-activity relationship studies have indicated that modifications in the molecular structure can enhance its permeability across bacterial membranes, thereby improving its efficacy against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially impacting conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: GAK Inhibition in Osteosarcoma
A study investigated the role of GAK in osteosarcoma and the effects of inhibiting this kinase using compounds similar to this compound. The results demonstrated that silencing GAK led to significant reductions in cell viability and proliferation rates, suggesting that targeting this pathway could be a viable strategy for developing anti-cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against multiple strains of E. coli and Pseudomonas aeruginosa. The compound showed potent activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics, indicating its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-6-fluoropicolinonitrile, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed fluorination. Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMF or acetonitrile). Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Mass spectrometry (MS) ensures correct molecular ion peaks. For fluorinated compounds, 19F NMR is critical to verify substitution patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use fume hoods for weighing and synthesis to avoid inhalation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for spill management (e.g., neutralization with inert adsorbents) and waste disposal .
Q. How can researchers characterize the solubility and stability of this compound under varying conditions?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy. Stability studies should assess degradation kinetics under controlled pH (1–13), temperature (4°C–60°C), and light exposure. Use HPLC-MS to identify degradation byproducts and establish shelf-life recommendations .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting NMR or IR results may arise from tautomerism or solvent effects. Apply multi-technique validation :
- Compare DFT-calculated IR spectra with experimental data to confirm functional groups.
- Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals.
- Cross-validate with X-ray crystallography for absolute configuration .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electrophilic centers. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate predictions with kinetic studies (e.g., monitoring reaction rates via GC-MS) .
Q. What experimental designs optimize regioselective fluorination in picolinonitrile derivatives?
- Methodological Answer : Use a PICO framework to structure experiments:
- Population : Picolinonitrile precursors.
- Intervention : Fluorinating agents (e.g., Selectfluor, DAST).
- Comparison : Yield/selectivity under varying catalysts (e.g., Pd vs. Cu).
- Outcome : Regioselectivity quantified via HPLC/19F NMR.
- Time : Reaction monitoring at 30-minute intervals .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer : Synthesize analogs with substituents at positions 3 and 4. Assess electronic effects via Hammett plots and steric hindrance using molecular docking simulations. Validate bioactivity in enzyme inhibition assays (e.g., kinase profiling) with IC50 determinations. Correlate results with computational descriptors (e.g., logP, polar surface area) .
Contradiction Analysis & Advanced Methodologies
Q. How to address discrepancies in reported cytotoxicity data for this compound?
- Methodological Answer : Discrepancies may stem from cell line variability or assay conditions. Apply meta-analysis with PRISMA guidelines:
- Standardize data using IC50 normalization.
- Stratify results by cell type (e.g., HeLa vs. HEK293) and exposure time.
- Use Bland-Altman plots to assess inter-study bias .
Q. What mechanistic insights explain unexpected byproducts in this compound synthesis?
- Methodological Answer : Byproducts often arise from competing pathways (e.g., elimination vs. substitution). Use isotopic labeling (18F/19F) to track reaction pathways. Perform in situ FTIR to detect transient intermediates. Computational studies (DFT) can identify transition states favoring undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
